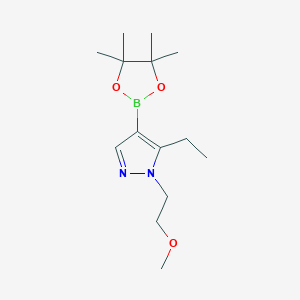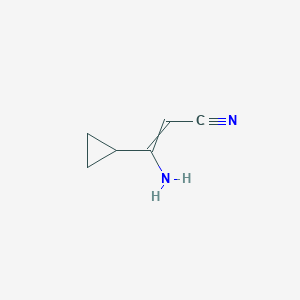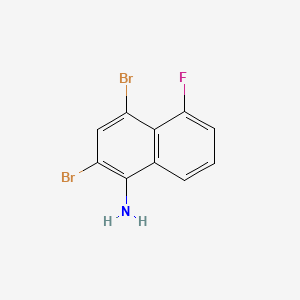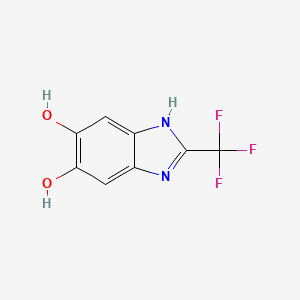
5-(Difluoromethyl)-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)-2-methoxypyridine: is a chemical compound that has garnered significant attention in various fields of research, including medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into the framework of bioactive compounds is of high importance due to their ability to modulate biological and physiological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-(Difluoromethyl)-2-methoxypyridine can be achieved through various synthetic routes. One common method involves the direct C−H-difluoromethylation of pyridines, which represents an efficient and economic way to access these compounds . This process can be carried out using mild conditions, allowing for the late-stage difluoromethylation of pyridine-containing drugs .
Industrial Production Methods: Industrial production methods for this compound typically involve metal-catalyzed cross-couplings and radical processes. These methods enable the site-selective installation of the difluoromethyl group onto pyridine rings, facilitating the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)-2-methoxypyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic and electrophilic substitutions, are common for this compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The conditions for these reactions vary depending on the desired transformation but often involve the use of catalysts and specific solvents .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-(Difluoromethyl)-2-methoxypyridine is used as a building block for the synthesis of more complex molecules. Its unique chemical properties make it valuable for creating compounds with enhanced stability and reactivity .
Biology: In biological research, this compound is studied for its potential interactions with biological targets. Its ability to form hydrogen bonds and interact with enzymes makes it a candidate for drug discovery and development .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. The incorporation of the difluoromethyl group can enhance the bioavailability and metabolic stability of drug candidates, making it a valuable component in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and other industrial products. Its unique properties contribute to the effectiveness and stability of these products .
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can serve as a bioisostere of alcohol, thiol, and amine moieties, allowing it to interact with enzymes through hydrogen bonding . This interaction can modulate the biological activity of the compound, leading to its effects on various biological processes .
Comparison with Similar Compounds
5-Difluoromethyl-7-phenylpyrazolo[1,5-a]pyrimidine: This compound shares the difluoromethyl group and exhibits similar biological activities.
7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Another compound with the difluoromethyl group, known for its diverse biological activity.
Uniqueness: 5-(Difluoromethyl)-2-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C7H7F2NO |
|---|---|
Molecular Weight |
159.13 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H7F2NO/c1-11-6-3-2-5(4-10-6)7(8)9/h2-4,7H,1H3 |
InChI Key |
ARPUHBOIOOYJOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine](/img/structure/B13700397.png)
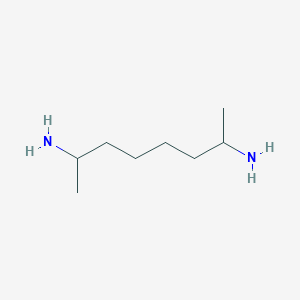
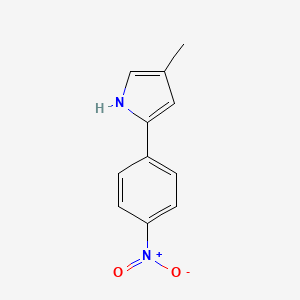
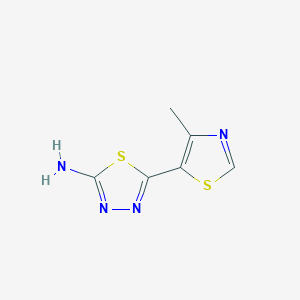


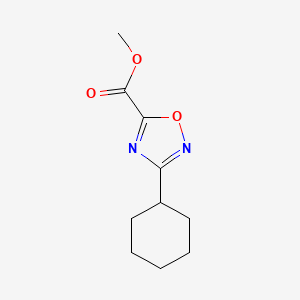
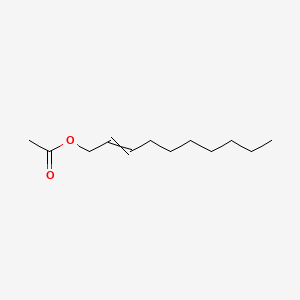
![[3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13700423.png)
